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Introduction
3-Fluorophenethylamine (3-FPEA) is a substituted phenethylamine derivative characterized

by a fluorine atom at the meta-position of the phenyl ring. This structural modification is of

significant interest in medicinal chemistry and pharmacology, as fluorination can modulate a

compound's physicochemical properties, metabolic stability, and interaction with biological

targets.[1] As a derivative of phenethylamine, 3-FPEA is investigated for its effects on

monoaminergic systems in the central nervous system. It is recognized as a potent agonist of

the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor that modulates

the activity of dopamine, serotonin, and norepinephrine systems. This guide provides a

comprehensive overview of the known properties, pharmacology, and experimental protocols

related to 3-Fluorophenethylamine.

Physicochemical Properties
3-Fluorophenethylamine is typically a colorless to pale yellow liquid or a low-melting solid at

room temperature.[2] It is soluble in organic solvents such as ethanol and acetone but is

reported to be insoluble in water.[2]
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Property Value Source

CAS Number 404-70-6 [3][4][5][6][7]

Molecular Formula C₈H₁₀FN [3][4][5][6][7]

Molecular Weight 139.17 g/mol [3][4][5][6][7]

Appearance
Clear colorless to pale yellow

liquid
[2]

Boiling Point 87 °C at 15 mmHg [8]

Density 1.066 g/mL at 25 °C [8]

Refractive Index n20/D 1.509 [8]

pKa 9.65 ± 0.10 (Predicted) [2]

Solubility

Soluble in organic solvents

(e.g., ethanol, acetone);

Insoluble in water.

[2]

Pharmacology
The primary pharmacological target of 3-Fluorophenethylamine is the Trace Amine-

Associated Receptor 1 (TAAR1). TAAR1 is a G-protein coupled receptor that is primarily

coupled to the Gαs subunit, leading to the activation of adenylyl cyclase and a subsequent

increase in intracellular cyclic adenosine monophosphate (cAMP).

While 3-FPEA is known to be a TAAR1 agonist, specific quantitative data on its binding affinity

(Kᵢ) and functional potency (EC₅₀) at human TAAR1, as well as at the primary monoamine

transporters—dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine

transporter (NET)—is not readily available in the cited literature. The table below presents

available data for a range of phenethylamine analogues at TAAR1 and various adrenergic

receptors to provide context for the potential activity of 3-FPEA.
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Compound/Recept
or

EC₅₀ (µM) Eₘₐₓ (%) Source

Phenethylamine (at

hTAAR1)
1.8 - 92 40 - 104 [5]

Various

Phenethylamines (at

Adrenergic Receptors)

0.034 - 690 8 - 105 [5]

Signaling Pathway
Activation of TAAR1 by an agonist such as 3-Fluorophenethylamine initiates a downstream

signaling cascade. The canonical pathway involves the Gαs-mediated activation of adenylyl

cyclase, which converts ATP to cAMP. Elevated cAMP levels then activate Protein Kinase A

(PKA), which in turn phosphorylates various downstream targets, including transcription factors

like the cAMP response element-binding protein (CREB). Additionally, TAAR1 activation can

lead to the phosphorylation of Extracellular signal-Regulated Kinase (ERK).
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Toxicology
Detailed toxicological studies providing specific LD₅₀ values for 3-Fluorophenethylamine are

not available in the public domain. However, safety data from suppliers indicates that it should

be handled with care due to potential toxicity and irritant properties.[5] It is classified as causing

severe skin burns and eye damage.[4][6]

Parameter Value Source

Acute Oral Toxicity (LD₅₀) Data not available [3][9]

Acute Dermal Toxicity (LD₅₀) Data not available [9]

Acute Inhalation Toxicity (LC₅₀) Data not available [9]

Hazard Classification
Skin Corrosion/Irritation

Category 1B
[4][6]

For the related compound, p-Fluorophenethylamine, GHS hazard statements indicate it is toxic

if swallowed, in contact with skin, or if inhaled, and causes severe skin burns and eye damage.

[10]

Experimental Protocols
Detailed, peer-reviewed experimental protocols specifically for 3-Fluorophenethylamine are

limited. The following sections provide representative methodologies for the synthesis and

pharmacological characterization of this and similar compounds, based on established

techniques.

Synthesis of 3-Fluorophenethylamine
A common method for the synthesis of phenethylamines is the reduction of the corresponding

phenylacetonitrile.
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Synthesis Workflow

Protocol: Reduction of 3-Fluorophenylacetonitrile

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic

stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or

argon), add a solution of a suitable reducing agent (e.g., lithium aluminum hydride) in an

anhydrous solvent (e.g., diethyl ether).

Addition of Reactant: Dissolve 3-fluorophenylacetonitrile in the same anhydrous solvent and

add it dropwise to the reducing agent solution via the dropping funnel at a controlled

temperature (typically 0 °C to room temperature).

Reaction: After the addition is complete, stir the reaction mixture at room temperature or

under reflux for a specified period until the reaction is complete (monitored by TLC or GC-

MS).

Quenching and Workup: Carefully quench the reaction by the sequential addition of water

and an aqueous base solution (e.g., NaOH) at 0 °C. Filter the resulting precipitate and wash

it with the solvent.

Extraction and Drying: Separate the organic layer from the aqueous layer. Extract the

aqueous layer with the solvent. Combine the organic layers, wash with brine, and dry over

an anhydrous drying agent (e.g., Na₂SO₄).
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Purification: Remove the solvent under reduced pressure. Purify the crude product by

vacuum distillation to obtain pure 3-Fluorophenethylamine.

Pharmacological Assays
This assay is used to determine the binding affinity (Kᵢ) of 3-FPEA for TAAR1.

Radioligand Binding Assay Workflow

Prepare cell membranes expressing TAAR1

Incubate membranes with a radiolabeled TAAR1 ligand
and varying concentrations of 3-FPEA

Separate bound from free radioligand by rapid filtration

Quantify bound radioactivity using a scintillation counter

Analyze data to determine IC₅₀ and calculate Kᵢ

Click to download full resolution via product page

Radioligand Binding Assay Workflow

Protocol:

Membrane Preparation: Prepare cell membranes from a cell line stably or transiently

expressing the human TAAR1.[11]
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Assay Setup: In a 96-well plate, combine the cell membranes, a known concentration of a

suitable TAAR1 radioligand (e.g., [³H]-epinephrine), and a range of concentrations of the

unlabeled test compound (3-FPEA).[11][12]

Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 30°C) for

a sufficient time to reach equilibrium.[12]

Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter plate,

which traps the membranes with the bound radioligand.[12]

Washing: Wash the filters with ice-cold buffer to remove unbound radioligand.[12]

Scintillation Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity

using a scintillation counter.[13]

Data Analysis: Determine the concentration of 3-FPEA that inhibits 50% of the specific

binding of the radioligand (IC₅₀). Calculate the binding affinity (Kᵢ) using the Cheng-Prusoff

equation.[13]

This assay measures the ability of 3-FPEA to stimulate cAMP production via TAAR1 activation,

determining its functional potency (EC₅₀) and efficacy (Eₘₐₓ).

Protocol:

Cell Culture: Plate cells expressing human TAAR1 in a suitable microplate.[2][14]

Compound Addition: Treat the cells with varying concentrations of 3-FPEA. Include a positive

control (e.g., a known TAAR1 agonist) and a negative control (vehicle).[13]

Incubation: Incubate the plate at 37°C for a specified time to allow for cAMP accumulation.

[15]

Cell Lysis: Lyse the cells to release the intracellular cAMP.[13]

cAMP Detection: Quantify the amount of cAMP in the cell lysates using a suitable detection

kit, such as a competitive immunoassay (e.g., HTRF, AlphaScreen, or ELISA).[2][15][16]
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Data Analysis: Plot the cAMP response against the log concentration of 3-FPEA and fit the

data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.[2]

This assay can be used to investigate downstream signaling events following TAAR1

activation.

Protocol:

Cell Culture and Treatment: Plate TAAR1-expressing cells and serum-starve them to reduce

basal ERK phosphorylation. Treat the cells with different concentrations of 3-FPEA for a

short period (e.g., 5-15 minutes).[1]

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease

and phosphatase inhibitors.[17]

Protein Quantification: Determine the protein concentration of the cell lysates using a

standard method (e.g., BCA assay).[17]

SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer

them to a PVDF membrane.[1]

Immunoblotting: Probe the membrane with a primary antibody specific for phosphorylated

ERK (p-ERK). Subsequently, strip the membrane and re-probe with an antibody for total ERK

as a loading control.[1][17][18]

Detection and Analysis: Use a chemiluminescent substrate and an imaging system to

visualize the protein bands. Quantify the band intensities to determine the ratio of p-ERK to

total ERK.[17]

Conclusion
3-Fluorophenethylamine is a valuable research chemical for investigating the pharmacology

of TAAR1 and the broader implications of fluorination in drug design. While its primary

mechanism of action appears to be through TAAR1 agonism, a more detailed characterization

of its binding and functional activity at other monoaminergic targets is warranted. The

experimental protocols outlined in this guide provide a framework for researchers to further
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elucidate the pharmacological profile of this and related compounds, contributing to a deeper

understanding of their therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1297878#3-fluorophenethylamine-cas-404-70-6-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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